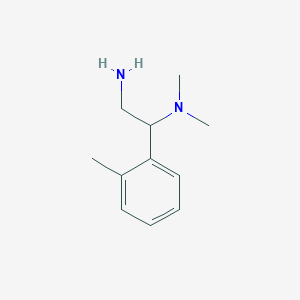

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a diamine derivative, characterized by the presence of two methyl groups attached to the nitrogen atoms and a methylphenyl group attached to the ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-methylbenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 6-8 hours

Industrial Production Methods

On an industrial scale, the production of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups on the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C

Reduction: Lithium aluminum hydride; reaction temperature0-25°C

Substitution: Alkyl halides, acyl chlorides; reaction temperature50-80°C

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: N-substituted derivatives

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylethylenediamine: A structurally similar compound with two methyl groups attached to the nitrogen atoms and an ethane backbone.

N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic analog with a cyclohexane ring instead of the ethane backbone.

N,N’-Dimesitylethane-1,2-diamine: A derivative with mesityl groups attached to the nitrogen atoms.

Uniqueness

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is unique due to the presence of the methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the methylphenyl group can influence the reactivity and selectivity of the compound.

Biologische Aktivität

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- IUPAC Name : N,N-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine

The compound features a central ethane-1,2-diamine structure with two nitrogen atoms each bonded to a dimethyl group and a 2-methylphenyl group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand in biochemical pathways. It interacts with specific enzymes and receptors, often acting as an inhibitor or antagonist. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking their activity and modulating biochemical pathways.

- Receptor Antagonism : It may inhibit receptor signaling by preventing ligand binding, which can alter physiological responses.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

A summary of key studies related to the biological activity of this compound is presented below:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptotic cells when treated with concentrations above 50 µM.

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGCYIMWMFPTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586457 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928000-19-5 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.